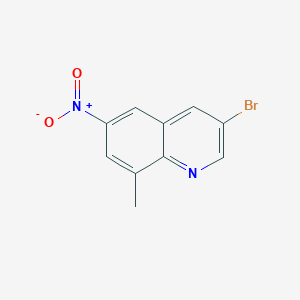

3-Bromo-8-methyl-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHOVNCABQDJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455918 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210708-22-8 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-8-methyl-6-nitroquinoline chemical properties

An In-depth Technical Guide to the Anticipated Chemical Properties of 3-Bromo-8-methyl-6-nitroquinoline

Disclaimer: The following guide addresses the chemical properties and potential synthesis of this compound. As of the date of this publication, this specific compound is not extensively documented in publicly available literature. Therefore, this document is presented as a predictive guide, drawing upon established principles of organic chemistry and data from structurally analogous compounds to forecast its characteristics and behavior. The protocols and data herein are intended for research and development purposes and should be approached with the appropriate experimental validation.

Introduction: A Novel Scaffold for Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the predicted characteristics of a novel derivative, this compound, a compound poised to be a valuable intermediate for the synthesis of new chemical entities. The presence of a bromo group at the 3-position offers a versatile handle for cross-coupling reactions, while the nitro and methyl groups at the 6- and 8-positions, respectively, are expected to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining the known properties of its structural relatives. A comparative analysis of related compounds is presented below to provide a basis for these predictions.

| Property | 3-Bromo-8-nitroquinoline[4] | 6-Bromo-8-nitroquinoline[5][6] | 8-Bromo-6-methylquinoline[7] | This compound (Predicted) |

| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₁₀H₈BrN | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 253.05 g/mol | 253.05 g/mol | 222.08 g/mol | ~267.08 g/mol |

| Appearance | Solid (predicted) | Solid (predicted) | Solid (predicted) | Yellowish to brownish solid (predicted) |

| Melting Point | Not specified | Not specified | Not specified | Likely >100 °C |

| Boiling Point | Not specified | 365.8°C at 760 mmHg | Not specified | Likely >350 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

The introduction of a methyl group is expected to slightly increase the molecular weight and may influence the crystal lattice, thereby affecting the melting point. The overall polarity, dominated by the nitro group, suggests poor solubility in water but good solubility in polar aprotic solvents.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step pathway, leveraging established quinoline synthesis methodologies such as the Skraup or Doebner-von Miller reaction, followed by directed functionalization. A plausible synthetic route is outlined below.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Reaction

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Flask: To the flask, add 2-methyl-4-nitroaniline (1.0 eq).

-

Addition of Reagents: Slowly and carefully add concentrated sulfuric acid (4.0 eq) to the aniline derivative with constant stirring and cooling in an ice bath.

-

Addition of Glycerol: Once the aniline is fully dissolved, add glycerol (3.0 eq) dropwise, maintaining the temperature below 120°C.

-

Reaction: After the addition of glycerol is complete, add a suitable oxidizing agent, such as nitrobenzene or arsenic pentoxide (use with extreme caution), and heat the mixture to 130-140°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This may result in the precipitation of the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-methyl-6-nitroquinoline.

Step 2: Bromination of 8-Methyl-6-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 8-methyl-6-nitroquinoline (1.0 eq) from the previous step in glacial acetic acid.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. The nitro group at the 6-position is deactivating, and the methyl group at the 8-position is weakly activating. The bromine is predicted to add at the 3-position due to the electronic directing effects of the quinoline nitrogen.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromine atom at the 3-position and the nitro group at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This versatility is a key asset in the construction of diverse chemical libraries for high-throughput screening.[8][9]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of various aminoquinoline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylquinolines.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group enhances the susceptibility of the quinoline ring to nucleophilic attack. While the 3-position is not as activated as positions 2 or 4, SNAr reactions with potent nucleophiles might be possible under forcing conditions, potentially leading to the displacement of the bromine.

Reduction of the Nitro Group

The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 6-amino-3-bromo-8-methylquinoline is a valuable intermediate for further functionalization, for example, through diazotization followed by Sandmeyer reactions or by acylation to form amides.

Logical Workflow for Derivatization

Caption: Key derivatization pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for a novel, potentially hazardous chemical. Based on related bromo- and nitro-substituted quinolines, the following hazards should be assumed[10][11]:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

Conclusion

This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry and materials science. Its predicted chemical properties and reactivity, particularly the versatility of the 3-bromo substituent for cross-coupling reactions and the potential for modification of the 6-nitro group, make it an attractive scaffold for the synthesis of novel compounds with potentially significant biological activities. The synthetic and handling protocols proposed in this guide are based on established chemical principles and data from analogous structures, providing a solid foundation for researchers to begin exploring the potential of this novel quinoline derivative. All experimental work with this compound should be conducted with appropriate safety precautions and validated through rigorous analytical characterization.

References

-

PubChem. (n.d.). 3-bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-8-nitroquinoline (C9H5BrN2O2). Retrieved from [Link]

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-3-ethoxy-6-methyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 68527-67-3 6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline - CAS Database [chemnet.com]

- 7. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3-Bromo-8-methyl-6-nitroquinoline (CAS 210708-22-8): Synthesis, Properties, and Applications in Chemical Research

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Within this class, 3-Bromo-8-methyl-6-nitroquinoline stands out as a highly functionalized intermediate, offering multiple strategic points for chemical modification. The presence of a nitro group, a bromine atom, and a methyl group on the core quinoline structure provides a rich platform for synthetic diversification. This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, its reactivity, and its potential applications as a versatile building block for researchers in drug discovery and materials science.

Physicochemical Properties

This compound is a solid organic compound at room temperature. Its key identifiers and properties are summarized below. While comprehensive experimental data on properties like melting point and solubility are not widely published, its structure suggests solubility in common polar organic solvents such as DMSO, DMF, and chlorinated solvents. Stability is expected to be high under standard laboratory conditions, though, like many nitroaromatic compounds, it should be stored away from excessive heat and strong reducing agents.

| Property | Value | Reference(s) |

| CAS Number | 210708-22-8 | [3] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [3][4] |

| Molecular Weight | 267.08 g/mol | [3][5] |

| Purity (Typical) | ≥96% | [3][6] |

| Appearance | Likely a yellow to brown crystalline solid | Inferred |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be designed based on fundamental quinoline chemistry. The most direct approach involves the electrophilic bromination of the precursor, 8-methyl-6-nitroquinoline.

Synthetic Rationale

The quinoline ring system is susceptible to electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic effects of the existing substituents.

-

The nitro group at the 6-position is a powerful deactivating group and a meta-director.

-

The methyl group at the 8-position is a weak activating group and an ortho-, para-director.

-

The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophiles.

The interplay of these factors suggests that substitution on the carbocyclic ring is favored. The position C-3 is known to be susceptible to bromination in related quinoline systems.[7] Therefore, direct bromination of 8-methyl-6-nitroquinoline using a controlled brominating agent like N-Bromosuccinimide (NBS) is a highly plausible and efficient strategy. NBS is chosen over elemental bromine to provide a low, steady concentration of electrophilic bromine, which helps to minimize the formation of poly-brominated byproducts.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methodologies for analogous compounds.[7]

-

Reaction Setup: To a solution of 8-methyl-6-nitroquinoline (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. The addition is mildly exothermic; maintain the temperature below 40°C if necessary with a water bath.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. A precipitate will form.

-

Isolation: Neutralize the aqueous slurry carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.

-

Purification: The crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pure solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Each of its functional groups serves as a handle for a distinct set of chemical transformations, enabling the construction of complex molecular architectures.

Transformations of the Nitro Group

The nitro group is arguably the most versatile functional handle on the molecule. Its strong electron-withdrawing nature influences the ring's reactivity, and it can be readily transformed into other functional groups.

-

Reduction to Amine: The most common and pivotal transformation is the reduction of the nitro group to a primary amine (6-amino-3-bromo-8-methylquinoline). This is typically achieved with high yield using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is critical as the resulting aniline derivative opens up a vast landscape of subsequent reactions, including diazotization, acylation, and sulfonylation.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound|210708-22-8--Suzhou Victorypharm Co.,Ltd. [victory-pharm.com]

- 5. chembk.com [chembk.com]

- 6. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 7. 3-bromo-6-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methyl-6-nitroquinoline: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure" in pharmacology, and its targeted functionalization allows for the fine-tuning of biological activity.[1][2] This document details a logical, field-proven two-step synthetic approach, commencing with the classic Skraup synthesis to construct the core quinoline ring system, followed by a selective electrophilic bromination. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate the synthesis but also to adapt it for analogous structures.

Introduction: The Strategic Importance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoline core is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, is a highly functionalized scaffold designed for further chemical elaboration:

-

The Quinoline Core: Provides the fundamental heterocyclic structure known for its broad biological relevance.

-

The 3-Bromo Group: Serves as a key synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl moieties.[1][4]

-

The 6-Nitro Group: Functions as a potent electron-withdrawing group that can influence the molecule's electronic properties and biological activity. It also serves as a precursor to a 6-amino group, opening another avenue for derivatization. Furthermore, the nitro group can activate the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[5][6]

-

The 8-Methyl Group: Provides steric and electronic influence that can affect reaction regioselectivity and interaction with biological targets.

This guide presents a logical and efficient synthesis designed for adaptability and scalability in a research or drug development setting.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound suggests two primary synthetic strategies. The chosen strategy prioritizes commercially available starting materials and reliable, well-documented reactions.

The selected forward synthesis involves two key transformations:

-

Step 1: Skraup Quinoline Synthesis: Construction of the 8-methyl-6-nitroquinoline core from commercially available 2-methyl-4-nitroaniline. The Skraup reaction is a powerful and classical method for synthesizing quinolines from anilines.[7][8]

-

Step 2: Electrophilic Bromination: Selective introduction of a bromine atom at the C-3 position of the quinoline ring. This step utilizes N-Bromosuccinimide (NBS), a reliable and safer alternative to elemental bromine for aromatic bromination.[9][10]

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Synthesis

The Skraup synthesis is a cyclization reaction that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11] The reaction is notoriously exothermic and requires careful control.[11] The inclusion of a moderator like ferrous sulfate is crucial for safety and yield.

Reaction Mechanism: The reaction proceeds through several stages:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[12]

-

Michael Addition: The aniline derivative (2-methyl-4-nitroaniline) acts as a nucleophile and adds to acrolein in a Michael-type 1,4-addition.[8]

-

Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is oxidized to the aromatic quinoline product. The oxidizing agent can be the nitro group of a co-reactant (like nitrobenzene) or an added reagent like arsenic acid.[7]

Detailed Experimental Protocol:

-

Materials: 2-methyl-4-nitroaniline, glycerol, concentrated sulfuric acid (98%), ferrous sulfate heptahydrate (FeSO₄·7H₂O), sodium hydroxide, water.

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methyl-4-nitroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

-

With vigorous stirring and external cooling in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 eq).

-

Once the addition is complete, heat the mixture gently in an oil bath. The reaction is often exothermic. Maintain a controlled temperature of approximately 140-150°C for 3-4 hours.[11]

-

After the reaction period, allow the mixture to cool to room temperature. Carefully dilute the mixture by slowly pouring it into a large volume of cold water with stirring.

-

Neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (test with pH paper). This will precipitate inorganic salts and the crude product.

-

Isolate the crude 8-methyl-6-nitroquinoline via steam distillation.

-

The collected distillate will contain the product as an oil or solid. Separate the product from the aqueous layer.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Step 2: Synthesis of this compound via Electrophilic Bromination

The bromination of the synthesized 8-methyl-6-nitroquinoline is achieved using N-Bromosuccinimide (NBS). Electrophilic substitution on the quinoline ring is complex; the pyridine ring is generally deactivated by the nitrogen atom, while the benzene ring is deactivated by the nitro group. However, bromination often occurs on the pyridine ring, and a protocol for the bromination of 6-nitroquinoline suggests that the 3-position is a viable site for substitution.[9]

Reaction Principle: NBS, in the presence of an acid catalyst (acetic acid in this case, which also serves as the solvent), acts as a source of an electrophilic bromine species (Br⁺).[10] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile attacks the electron-rich quinoline ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.[13]

Detailed Experimental Protocol:

-

Materials: 8-methyl-6-nitroquinoline, N-Bromosuccinimide (NBS), glacial acetic acid.

-

Procedure:

-

Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add N-Bromosuccinimide (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-80°C) for several hours (a published procedure for a similar substrate suggests 17 hours at 50°C).[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

-

Pour the mixture into ice water to precipitate the crude product fully.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Quantitative Data and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

| Parameter | 8-Methyl-6-nitroquinoline | This compound |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 188.18 g/mol | 267.09 g/mol |

| Appearance | Yellowish solid | Pale yellow to brown solid |

| Expected Yield | 50-70% (Skraup synthesis yields can vary) | 30-50% (Based on similar brominations[9]) |

| Purity | >95% after purification | >98% after purification |

| ¹H NMR (Expected) | Aromatic protons (δ 7.0-9.0 ppm), Methyl singlet (δ ~2.5 ppm) | Aromatic protons (δ 7.5-9.5 ppm), Methyl singlet (δ ~2.6 ppm) |

| Mass Spec (m/z) | [M+H]⁺ = 189 | [M+H]⁺ = 267/269 (isotopic pattern for Br) |

Conclusion and Future Outlook

This guide outlines a reliable and well-precedented two-step synthesis for this compound. The methodology leverages the classical Skraup synthesis for the efficient construction of the core heterocyclic system, followed by a selective bromination to install a versatile synthetic handle. The final product is a valuable building block for drug discovery programs, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the nitro group for reduction and subsequent amination chemistry, and the quinoline ring itself for further functionalization. This strategic intermediate provides a gateway to novel chemical libraries of potential therapeutic agents.

References

- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Wikipedia. (n.d.). Skraup reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- MDPI. (n.d.).

- Slideshare. (n.d.).

- PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- ChemicalBook. (n.d.). 3-bromo-6-nitroquinoline synthesis.

- PMC - NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Chem-Impex. (n.d.). 3-Bromoquinoline.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.

- ChemScene. (n.d.). 696611-46-8 | 3,8-Dibromo-6-nitroquinoline.

- YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.

- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.

- PMC - NIH. (2019).

- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- BLD Pharm. (n.d.). 210708-22-8|this compound.

- ResearchGate. (2025).

- BenchChem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.

- Chemistry LibreTexts. (2022). 16.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. 3-bromo-6-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iipseries.org [iipseries.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted Molecular Structure and Properties of 3-Bromo-8-methyl-6-nitroquinoline

Abstract: This technical guide provides a comprehensive, predictive overview of the molecular structure, physicochemical properties, and potential synthetic and characterization methodologies for 3-bromo-8-methyl-6-nitroquinoline. As a novel chemical entity with no readily available experimental data, this document synthesizes information from structurally related compounds and established principles of heterocyclic chemistry to offer a valuable resource for researchers, scientists, and drug development professionals. The guide covers a proposed synthesis pathway, predicted spectroscopic data for structural elucidation, and a discussion on the potential biological activities of this compound, thereby laying a foundational framework for its future investigation.

Section 1: Introduction to Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant therapeutic applications.[1][2] The fusion of a benzene ring to a pyridine ring imparts a unique electronic and steric character to the molecule, making it a "privileged structure" in drug discovery.[2] The biological activity of quinoline derivatives can be finely tuned through the introduction of various substituents.

The incorporation of a bromine atom can enhance lipophilicity and may lead to improved binding affinity with biological targets.[3] A methyl group can influence the molecule's conformation and metabolic stability. The nitro group, a strong electron-withdrawing moiety, is known to be a key pharmacophore in many antimicrobial and anticancer agents.[4][5]

This guide focuses on the specific, yet currently uncharacterized, isomer This compound . The information presented herein is predictive, derived from the known properties and reactivities of analogous substituted quinolines, and is intended to serve as a robust starting point for the synthesis and investigation of this novel compound.

Section 2: Predicted Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a quinoline core with a bromine atom at the 3-position, a nitro group at the 6-position, and a methyl group at the 8-position. This specific arrangement of substituents is expected to significantly influence its chemical and physical properties. The strong electron-withdrawing nature of the nitro group will decrease the electron density of the entire ring system, particularly the benzene ring portion. The bromine atom further withdraws electron density from the pyridine ring. The methyl group, being electron-donating, will have a modest counteracting effect.

A summary of the predicted physicochemical properties is presented in the table below.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| Predicted Melting Point | 160-180 °C |

| Predicted logP | 2.5 - 3.5 |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

Note: These values are estimations based on the properties of structurally similar compounds and computational models.[3][6][7][8][9][10]

Section 3: Proposed Synthesis Pathway

A plausible synthetic route for this compound can be envisioned through a modified Skraup or Doebner-von Miller reaction, which are classic methods for quinoline synthesis.[11][12][13][14][15][16] A proposed pathway starting from a readily available substituted aniline is outlined below. The rationale for this approach is the ability to introduce the substituents on the aniline precursor prior to the quinoline ring formation, thus controlling the final substitution pattern.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor Aniline (if not commercially available)

The synthesis would commence with a suitable commercially available aniline that can be functionalized to 2-methyl-4-nitroaniline.

Step 2: Skraup-Doebner-von Miller Cyclization

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 2-methyl-4-nitroaniline (1.0 eq).

-

Reagent Addition: Add glycerol (3.0 eq) and a mild oxidizing agent such as nitrobenzene or arsenic acid. Cautiously add concentrated sulfuric acid (4.0 eq) dropwise while cooling the flask in an ice bath to manage the exothermic reaction. The addition of a moderator like ferrous sulfate is recommended to control the reaction's vigor.[14]

-

Reaction: Heat the mixture gently under vigorous stirring. Once the reaction initiates, it may become self-sustaining. Maintain the reaction at a controlled temperature (typically 120-140 °C) for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Isolation of 8-methyl-6-nitroquinoline: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 8-methyl-6-nitroquinoline by column chromatography on silica gel.

Step 3: Bromination of 8-methyl-6-nitroquinoline

-

Reaction Setup: Dissolve the purified 8-methyl-6-nitroquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) or bromine in acetic acid. The use of a catalyst like a Lewis acid might be necessary to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The bromination is expected to occur at the 3-position, which is activated for electrophilic substitution in the quinoline ring.

-

Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Section 4: Proposed Purification and Structural Elucidation

The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound. The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic methods.[17]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.6-2.8 (s, 3H, -CH₃), ~7.8-8.0 (d, 1H, Ar-H), ~8.2-8.4 (d, 1H, Ar-H), ~8.6-8.8 (s, 1H, Ar-H), ~9.0-9.2 (s, 1H, Ar-H). The exact shifts and coupling constants would depend on the final geometry.[18][19] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~20-25 (-CH₃), ~120-155 (aromatic carbons). The carbon bearing the bromine (C3) would be in the ~115-125 ppm range, and the carbons attached to the nitro group (C6) and nitrogen (C2, C8a) would be significantly downfield.[20][21] |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1590, 1480 (C=C and C=N stretch), ~1550 and ~1350 (asymmetric and symmetric N-O stretch of nitro group), ~800-900 (C-H out-of-plane bending), ~600-700 (C-Br stretch).[22][23][24][25][26] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ at ~266 and [M+2]⁺ at ~268 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of NO₂, Br, and subsequent ring fissions.[17][27][28][29][30] |

Characterization Workflow Diagram

Caption: Logical workflow for the purification and characterization of this compound.

Section 5: Postulated Biological Activity and Research Directions

Nitroquinoline derivatives are well-documented for their broad spectrum of biological activities. The presence of the nitro group is often associated with antimicrobial and anticancer properties.[4][5] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is an established antibacterial agent.[5] Other nitroquinoline analogs have shown promise as anticancer agents by inducing DNA damage and modulating key signaling pathways.[31]

Based on this precedent, it is hypothesized that This compound may exhibit significant biological activity. The combination of the nitro group with the lipophilic bromine atom could lead to a compound with potent antimicrobial or cytotoxic effects.

Future Research Directions:

-

Synthesis and Characterization: The primary step would be the successful synthesis and unambiguous structural characterization of the title compound following the proposed (or a similar) methodology.

-

In Vitro Screening: The purified compound should be screened against a panel of bacterial and fungal strains to assess its antimicrobial potential. Furthermore, its cytotoxic activity should be evaluated against various cancer cell lines.

-

Mechanism of Action Studies: Should promising activity be observed, further studies to elucidate the mechanism of action would be warranted. This could involve investigating its interaction with DNA, inhibition of key enzymes, or modulation of specific cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of related analogs with variations in the substituent pattern would be crucial for establishing a clear SAR, which could guide the development of more potent and selective therapeutic agents.

Section 6: Conclusion

This technical guide has provided a predictive yet scientifically grounded framework for the understanding of this compound. By leveraging the extensive knowledge of quinoline chemistry, a plausible synthetic route and expected analytical characteristics have been detailed. The postulation of its potential biological activities, based on the well-established pharmacology of related nitroquinolines, positions this novel compound as an intriguing target for future research in medicinal chemistry and drug discovery. The methodologies and predictive data presented herein are intended to serve as a catalyst for the empirical investigation of this and other novel substituted quinolines.

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Benchchem.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Organic Reactions. The Skraup Synthesis of Quinolines.

- Wikipedia. Doebner–Miller reaction.

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025-08-10)

- Slideshare.

- PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis.

- ACS Publications.

- Organic Chemistry Portal.

- Organic Chemistry Portal. Friedlaender Synthesis.

- ResearchGate.

- Wikipedia. Skraup reaction.

- Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. (2016-07-29)

- PMC - NIH. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.

- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

- Chemistry LibreTexts. Infrared of nitro compounds.

- ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025-08-10)

- Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. II.

- UCLA Chemistry. IR: nitro groups.

- PubMed Central. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01)

- ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.

- ResearchGate. Computed values for prediction parameters of quinoline.

- Chemguide.

- ChemScene. 696611-46-8 | 3,8-Dibromo-6-nitroquinoline.

- PMC - NIH.

- OpenStax. 15.

- SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.

- NMRDB.org. Predict 13C carbon NMR spectra.

- MDPI.

- PubChem. 6-Bromo-8-methylquinoline.

- YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021-12-06)

- PubChem. 3-Bromo-6-chloro-8-nitroquinoline.

- PubChem. 8-Bromo-6-methylquinoline.

- University of Colorado Boulder.

- BLDpharm. 853908-50-6|6-Bromo-3-nitroquinolin-4-ol.

- SpectraBase. Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H).

- Benchchem. Comparative 1H NMR Analysis of 1,3-Dichloro-6-nitroisoquinoline.

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. Skraup reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Visualizer loader [nmrdb.org]

- 22. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 27. researchgate.net [researchgate.net]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. asdlib.org [asdlib.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Bromo-8-methyl-6-nitroquinoline: Properties, Synthesis, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromo-8-methyl-6-nitroquinoline, a substituted quinoline of interest to researchers and professionals in the field of drug development. Given the limited direct literature on this specific molecule, this document synthesizes data from structurally related compounds to project its properties and outline a plausible synthetic pathway. This approach, grounded in established chemical principles, offers a robust starting point for its investigation and application.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its versatile framework allows for extensive functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic placement of substituents such as halogens, alkyl groups, and nitro groups can profoundly influence the molecule's physicochemical properties and pharmacological activity. This compound incorporates three key functional groups, suggesting a unique profile for potential therapeutic applications.

Physicochemical Characteristics

| Property | This compound (Predicted) | 3-Bromo-8-nitroquinoline[3] | 6-Bromo-8-nitroquinoline[4][5] | 8-Bromo-6-methylquinoline[6] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₁₀H₈BrN |

| Molecular Weight | 267.08 g/mol | 253.05 g/mol | 253.05 g/mol | 222.08 g/mol |

| Appearance | Likely a crystalline solid | - | - | - |

| Melting Point | Estimated: 160-180 °C | - | - | - |

| Boiling Point | >350 °C (decomposes) | - | 365.8°C at 760 mmHg[5] | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - | - | - |

| CAS Number | Not available | 5341-07-1 | 68527-67-3 | 84839-95-2 |

Rationale for Predictions: The predicted molecular formula and weight are calculated based on the chemical structure. The melting point is estimated to be in the higher range for substituted quinolines, influenced by the polar nitro group and the heavy bromine atom. Solubility is predicted based on the general characteristics of similar aromatic, heterocyclic compounds.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised from commercially available 8-methylquinoline, leveraging established methodologies for electrophilic aromatic substitution on the quinoline ring.

Synthetic Workflow

The proposed synthesis involves a three-step process: nitration, bromination, and a final bromination. The directing effects of the existing substituents guide the position of the incoming electrophiles.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Methyl-6-nitroquinoline (Nitration)

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 8-methylquinoline (1.0 eq).

-

Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 8-methyl-6-nitroquinoline.

Causality: The electron-donating methyl group at the 8-position and the quinoline nitrogen direct the electrophilic nitration to the 6-position.

Step 2: Synthesis of this compound (Bromination)

-

Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in concentrated sulfuric acid at room temperature.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The nitro group at the 6-position is a meta-director, and the nitrogen of the quinoline ring deactivates the pyridine ring towards electrophilic substitution. The bromine is therefore directed to the 3-position.

Potential Applications in Drug Discovery

Substituted quinolines are of significant interest in oncology and infectious disease research.[7] The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[7]

-

Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic properties. The combination of the quinoline scaffold with a nitro group in this compound suggests potential as an anticancer agent.[2]

-

Antimicrobial Activity: Quinolone derivatives are a well-established class of antibacterial agents.[7] The functional groups on this molecule could be tailored to target bacterial enzymes.

-

Kinase Inhibition: The quinoline core is a known pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[7]

Analytical Characterization Workflow

The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.

Caption: Analytical workflow for structural elucidation.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to the ten carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The presence of a bromine atom will be evident from the characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N of the quinoline ring, the N-O stretching of the nitro group, and C-H stretching of the aromatic ring and methyl group.

Conclusion

This compound represents a promising, albeit under-explored, scaffold for medicinal chemistry research. This guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and potential avenues for its application in drug discovery. The proposed protocols and analytical workflows offer a self-validating system for researchers to synthesize and characterize this compound, paving the way for future investigations into its biological activity.

References

-

PubChem. 3-bromo-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

LookChem. 3-Nitro-6,8-dibromoquinoline. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)... [Link]

-

PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 1-(2-hydroxy-4-methyl cyclohexyl) ethanone, 917750-72-2. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 68527-67-3 6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline - CAS Database [chemnet.com]

- 6. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide to the Safe Handling of 3-Bromo-8-methyl-6-nitroquinoline

Preamble: A Proactive Approach to Chemical Safety

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-Bromo-8-methyl-6-nitroquinoline. As specific safety data for this precise molecule is not extensively published, this guide is built upon a foundation of established principles for handling closely related halogenated nitroaromatic compounds. By synthesizing data from structural analogues, we can construct a robust and conservative safety framework. This analogue-based approach is a cornerstone of proactive chemical safety in research and development, ensuring that procedural caution is informed by the known hazards of the compound's chemical class. Researchers and drug development professionals must treat this compound with the respect due to a substance with potential for significant acute toxicity and other health hazards.

Section 1: Compound Identification and Physicochemical Properties

While detailed experimental data for this compound is limited, its properties can be inferred from its structure and from data on close structural analogues like 3-bromo-8-nitroquinoline and 6-bromo-8-nitroquinoline.

| Property | Value (Inferred/Calculated) | Source/Analogue |

| Molecular Formula | C₁₀H₇BrN₂O₂ | Calculated |

| Molecular Weight | 267.08 g/mol | Calculated |

| Appearance | Likely a solid (e.g., white, beige, or pale yellow powder) | [1] |

| Class | Halogenated Nitroaromatic Compound | Structural Class |

| Analogue CAS | 5341-07-1 (3-Bromo-8-nitroquinoline) | [2] |

| Analogue CAS | 68527-67-3 (6-Bromo-8-nitroquinoline) | [3][4] |

The presence of a nitro group and a bromine atom on the quinoline scaffold dictates its chemical reactivity and toxicological profile. Nitroaromatic compounds are known for their potential thermal instability and energetic decomposition, a risk that can be exacerbated by contaminants or improper storage.[5]

Section 2: Inferred Hazard Assessment and GHS Classification

Based on the Globally Harmonized System (GHS) classifications of structural analogues, this compound should be handled as a hazardous substance. The following classification is inferred from compounds like 3-bromo-8-nitroquinoline and 6-nitroquinoline.[2][6]

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |

Causality: The nitroquinoline core is associated with toxicological alerts, and related compounds are classified as harmful by multiple routes of exposure. The "suspected of causing cancer" classification for 6-nitroquinoline warrants a high degree of caution.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.[7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Must be inspected before use and changed immediately if contaminated.[9] |

| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |

| Skin/Body Protection | Flame-resistant laboratory coat, fully buttoned; long pants and closed-toe shoes | Prevents incidental skin contact and protects street clothes from contamination.[8] |

| Respiratory Protection | Not typically required if work is confined to a fume hood. For spill cleanup or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used. | [8] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol is essential for mitigating risks. The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.

Caption: Standard workflow for handling this compound.

Handling Protocol

-

Pre-Handling Assessment: Before starting work, ensure all engineering controls are functional and all necessary PPE is available.[9]

-

Containment: Conduct all work within a chemical fume hood to prevent inhalation exposure.[7]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

-

Tool Selection: Use non-sparking tools, especially when handling larger quantities, to mitigate ignition risks.[10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container.[8]

-

Location: Keep containers in a cool, dry, and well-ventilated place.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[7] Contact with these materials can lead to vigorous or exothermic reactions.[5]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[10]

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response procedures.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear full PPE, including respiratory protection if necessary. Avoid dust formation.[1]

-

Containment: Prevent the substance from entering drains or waterways.[1]

-

Cleanup: For small spills, gently sweep or scoop up the material into a suitable, labeled container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[1][7]

Section 6: Waste Disposal

Chemical waste must be managed in accordance with all local, regional, and national regulations.

-

Classification: This material should be classified as hazardous chemical waste.

-

Collection: Collect waste material in designated, sealed, and clearly labeled containers. Do not mix with other waste streams.

-

Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.

References

-

PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 153-164.

-

University of Nebraska-Lincoln. (2012). Safe Handling: Unstable, Reactive, Energetic Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mmbio.byu.edu [mmbio.byu.edu]

- 2. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 68527-67-3 6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline - CAS Database [chemnet.com]

- 5. icheme.org [icheme.org]

- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-8-methyl-6-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-8-methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and discusses the key factors that influence its dissolution in various organic solvents. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately characterize the solubility profile of this compound, a crucial step in its journey from laboratory synthesis to potential clinical application.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoline class of compounds, a scaffold that is prevalent in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The journey of any potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[2] Understanding the solubility of this compound is paramount for:

-

Pre-formulation studies: Selecting appropriate solvents for formulation development.

-

Chemical synthesis: Choosing suitable solvents for reaction and purification processes.

-

Pharmacokinetic profiling: Predicting in-vivo absorption and distribution.

-

High-throughput screening: Ensuring compound viability in assay conditions.

This guide provides a detailed framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [3] |

| Molecular Weight | 267.08 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Polarity | Polar Aprotic (predicted) | - |

The presence of the nitro group and the nitrogen atom in the quinoline ring introduces polarity, while the bromine atom and the aromatic system contribute to its lipophilicity. The methyl group slightly increases lipophilicity. This structural combination suggests a nuanced solubility profile, with moderate solubility in polar aprotic solvents and potentially lower solubility in highly polar protic solvents like water and non-polar solvents like hexane.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as ethanol and methanol, have dipole moments and can engage in hydrogen bonding. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting potential solubility in protic polar solvents.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments but do not have O-H or N-H bonds for hydrogen donation. These are often excellent solvents for a wide range of organic molecules and are expected to effectively solvate this compound.

-

Non-polar Solvents: Solvents such as hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. The polar nature of the nitro and quinoline functionalities will likely limit solubility in these solvents.

Caption: Predicted solubility interactions based on molecular properties.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound in a specific solvent.[5] It is a reliable and reproducible technique.

Materials

-

This compound (pure, solid form)

-

A selection of organic solvents of high purity (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[6][7][8]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] This relationship should be experimentally verified for this compound.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarity indices will provide a comprehensive solubility profile.

-